Gadoxate disodium is derived from gadolinium, a rare earth metal, which is complexed with a specialized organic ligand to form the contrast agent. It falls under the category of magnetic resonance contrast media and is specifically classified as a hepatobiliary contrast agent due to its selective uptake by liver cells (hepatocytes) and subsequent excretion into the bile ducts .
The synthesis of gadoxate disodium involves several key steps that utilize various chemical intermediates. Recent patents outline novel methods for its preparation, focusing on improving yield and purity while reducing complexity and environmental impact.
Gadoxate disodium has a complex molecular structure characterized by multiple functional groups that enhance its solubility and interaction with biological tissues. The molecular formula can be represented as:
This formula indicates that gadoxate disodium comprises 20 carbon atoms, 30 hydrogen atoms, 3 nitrogen atoms, 10 oxygen atoms, one gadolinium atom, and two sodium atoms. The presence of carboxylate groups contributes to its water solubility and facilitates its hepatic uptake during imaging procedures .
The primary chemical reactions involved in the synthesis of gadoxate disodium include:
These reactions are critical for achieving the desired pharmacological properties of gadoxate disodium, particularly its relaxivity characteristics essential for MRI applications .
Gadoxate disodium functions as a contrast agent through a process termed T1 relaxation enhancement. Upon intravenous administration:
This mechanism allows for differentiation between various types of liver lesions based on their enhancement patterns during different phases of imaging .
These properties are crucial for its effectiveness as an MRI contrast agent .
Gadoxate disodium is primarily used in medical imaging, specifically:
The unique properties of gadoxate disodium make it an invaluable tool in both diagnostic radiology and hepatobiliary research .
The evolution of hepatobiliary MRI contrast agents emerged from the need to overcome two limitations of conventional GBCAs: transient vascular enhancement and lack of tissue specificity. Early extracellular agents like gadopentetate dimeglumine (Gd-DTPA) distributed nonspecifically in the vascular and interstitial compartments, providing narrow imaging windows and insufficient lesion-to-liver contrast in delayed phases [4].
Milestones in development:
Table 1: Evolution of Hepatobiliary MRI Contrast Agents
Agent (Trade Name) | Hepatic Uptake | Renal Excretion | Hepatobiliary Phase Timing | Clinical Impact |
---|---|---|---|---|
Gadobenate dimeglumine (MultiHance) | 3–5% | 95–97% | 90–120 min | Limited hepatocyte phase utility |
Gadoxetate disodium (Primovist/Eovist) | 50% | 50% | 20 min | Robust, rapid liver enhancement |
Manganese DPDP (Teslascan) | 50–70% | Minimal | 30–60 min | Withdrawn (manganese toxicity) |
Gadoxetate disodium’s clinical value stems from its ability to differentiate lesions based on hepatocellular function. Unlike non-specific agents, its uptake by OATP1 transporters enables distinct enhancement patterns across lesion types during the hepatobiliary phase (HBP, 20 min post-injection) [1] [7].
Key diagnostic applications:
Table 2: Diagnostic Performance in ≤2 cm Liver Lesions
Lesion Type | HBP Enhancement Pattern | Sensitivity (%) | Specificity (%) | PPV (%) |
---|---|---|---|---|
HCC (LI-RADS 5) | Hypointense | 63.4 | 95.6 | 97.1 |
FNH | Iso-/hyperintense | 89–94 | 93–97 | 91–95 |
Metastasis | Markedly hypointense | 87–93 | 96–99 | 89–94 |
Data from multicenter studies using histopathology/imaging follow-up reference standards [2] [3].
Gadoxetate disodium differs fundamentally from conventional GBCAs in pharmacokinetics, imaging protocols, and diagnostic capabilities.
Critical distinctions:
Table 3: Pharmacokinetic and Imaging Properties Comparison
Property | Gadoxetate Disodium | Conventional GBCA (e.g., Gd-DTPA) | Gadobenate Dimeglumine |
---|---|---|---|
Molecular structure | Linear, ionic | Linear, ionic | Linear, ionic |
Hepatocyte uptake | 50% | 0% | 3–5% |
Renal excretion | 50% | 100% | 95–97% |
T1 relaxivity (1.5T) | 6.9–7.3 L mmol⁻¹ s⁻¹ | 3.9–4.1 L mmol⁻¹ s⁻¹ | 4.4–5.2 L mmol⁻¹ s⁻¹ |
Hepatobiliary phase timing | 20 min | Not applicable | 90–120 min |
Gadoxetate disodium’s hepatocyte-specificity also poses interpretive nuances: approximately 10% of HCCs may show atypical HBP uptake due to preserved OATP expression, potentially confounding diagnosis [7]. Nevertheless, its capacity to provide both vascular and hepatobiliary information within a single exam solidifies its role as a cornerstone of modern hepatic MRI.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: